2,6-二甲基-4-(哌嗪-1-磺酰基)吗啉

描述

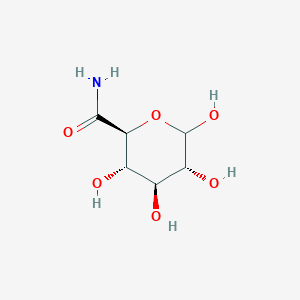

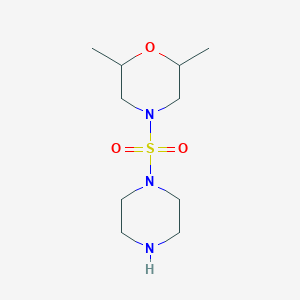

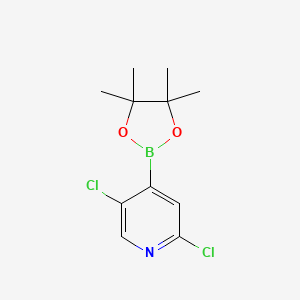

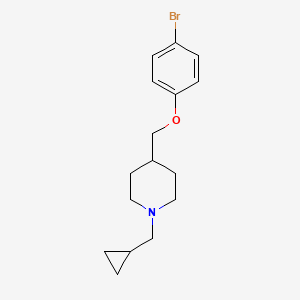

2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine is a chemical compound with the CAS Number: 1042788-17-9 . It has a molecular weight of 263.36 .

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The IUPAC name of this compound is 2,6-dimethyl-4-(1-piperazinylsulfonyl)morpholine . The InChI code is 1S/C10H21N3O3S/c1-9-7-13(8-10(2)16-9)17(14,15)12-5-3-11-4-6-12/h9-11H,3-8H2,1-2H3 .Chemical Reactions Analysis

The key step in the synthesis of 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis

The molecular formula of this compound is C10H21N3O3S . It has a molecular weight of 263.35704 .科学研究应用

医药研究

2,6-二甲基-4-(哌嗪-1-磺酰基)吗啉: 在医药研究中用作药物开发的参考物质。其独特的结构可作为合成潜在治疗剂的支架。 该化合物中的磺酰基和哌嗪基团在药理活性化合物中很常见,因此在创建可能具有中枢神经系统活性的分子方面特别有趣 .

抗病毒研究

该化合物已在抗病毒研究中探索其潜力。吗啉和哌嗪的衍生物已显示出对抗各种病毒感染的活性。 对类似化合物的研究表明它们可以抑制病毒复制,这使得2,6-二甲基-4-(哌嗪-1-磺酰基)吗啉成为该领域进一步研究的候选化合物 .

农业

在农业领域,像2,6-二甲基-4-(哌嗪-1-磺酰基)吗啉这样的化合物正被研究用于作为农用化学品的前体。它们的结构基序常存在于杀菌剂和除草剂中。 该领域的研究旨在通过开发新的、更有效的化合物来提高作物保护和产量 .

工业应用

此类化合物的工业应用包括用作合成更复杂分子的中间体。 特别是吗啉环是一种通用的部分,可以进一步官能化以生产各种工业化学品 .

环境科学

2,6-二甲基-4-(哌嗪-1-磺酰基)吗啉: 也可能在环境科学中有所应用。 它的衍生物可用于合成有助于降解污染物或开发环境友好材料的化合物 .

材料科学

在材料科学中,该化合物的衍生物可能是创造具有独特特性的新聚合物的关键。 例如,磺酰基可以赋予热稳定性,而哌嗪可以提高柔韧性,使其在高性能材料研究中具有价值 .

生物化学

最后,在生物化学中,2,6-二甲基-4-(哌嗪-1-磺酰基)吗啉可用于研究酶-底物相互作用。 它的结构使其能够模拟某些生物分子,这对于了解代谢途径和设计酶抑制剂至关重要 .

作用机制

2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine works by binding to metal ions and forming a complex. This complex is then excreted from the body, thus removing the metal ions from the body. The mechanism of action of 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine is based on its ability to form strong complexes with metal ions. 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine has a high affinity for heavy metals, such as lead, mercury, and cadmium, and is able to form strong complexes with these metals. The complexes formed by 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine are more stable than those formed by other chelating agents, such as EDTA.

Biochemical and Physiological Effects

2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the toxicity of heavy metals, such as lead, mercury, and cadmium. In addition, 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine has been shown to reduce the levels of free radicals in the body, which can lead to oxidative stress. It has also been shown to reduce inflammation and to improve the function of the immune system. Furthermore, 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine has been shown to reduce the risk of cancer by binding to and removing carcinogenic metals from the body.

实验室实验的优点和局限性

One of the major advantages of using 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine in laboratory experiments is its high binding affinity for heavy metals. This makes it an ideal chelating agent for removing heavy metals from biological samples. In addition, 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine is relatively non-toxic, making it safe to use in laboratory experiments. However, one of the major limitations of using 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine in laboratory experiments is its low solubility in water. This makes it difficult to use in experiments that require a high concentration of 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine.

未来方向

There are a number of potential future directions for the use of 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine. One potential direction is the use of 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine in the clinical setting to treat metal poisoning. Another potential direction is the use of 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine to study the effects of metal ions on the structure and function of proteins, as well as to investigate the mechanisms of action of metal-based drugs. Additionally, 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine could be used to study the effects of metal ions on the regulation of gene expression and the function of enzymes. Finally, 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine could be used to study the effects of heavy metal toxicity on the environment.

属性

IUPAC Name |

2,6-dimethyl-4-piperazin-1-ylsulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O3S/c1-9-7-13(8-10(2)16-9)17(14,15)12-5-3-11-4-6-12/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZQHJCAHARRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

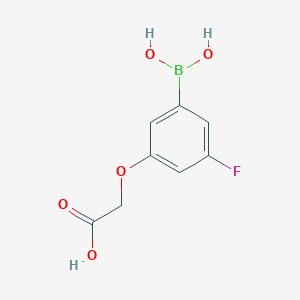

![3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1461738.png)

![6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoic Acid](/img/structure/B1461740.png)